molecular formula C20H40 B3431942 1-Eicosene CAS No. 27400-78-8

1-Eicosene

Cat. No.: B3431942
CAS No.: 27400-78-8
M. Wt: 280.5 g/mol
InChI Key: VAMFXQBUQXONLZ-UHFFFAOYSA-N
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Description

Significance of Linear Alpha-Olefins in Contemporary Organic Chemistry and Material Science

Linear alpha-olefins (LAOs), or normal alpha-olefins (NAOs), are a class of organic compounds with the general chemical formula CnH2n, distinguished by a double bond at the primary or alpha position of their hydrocarbon chain. nih.gov This terminal unsaturation imparts a high degree of reactivity, establishing LAOs as fundamental building blocks in modern organic chemistry and material science. nih.gov

In the realm of organic synthesis, the terminal double bond of LAOs serves as a versatile functional group, amenable to a wide array of chemical transformations. These include addition reactions such as hydrogenation, halogenation, hydrohalogenation, and hydration, which facilitate the introduction of diverse functional groups. ihs.comnih.gov Moreover, LAOs are critical substrates in industrial catalytic processes like hydroformylation, which yields aldehydes that can be subsequently oxidized to carboxylic acids or reduced to alcohols. nist.gov These derivatives are integral to the production of plasticizers, detergents, and lubricants. nih.govnist.gov The advent of stereoselective reaction protocols, including asymmetric epoxidation and dihydroxylation, has further broadened the utility of LAOs in the stereocontrolled synthesis of complex chiral molecules. researchgate.net

Within material science, LAOs hold significant importance, primarily as comonomers in the manufacturing of polyolefins. The incorporation of LAOs such as 1-butene, 1-hexene (B165129), and 1-octene (B94956) into polyethylene (B3416737) chains enables precise modulation of the resulting polymer's properties. nist.govmdpi.com For instance, their use as comonomers in the production of linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE) introduces short-chain branching, which disrupts the polymer's crystalline structure. epa.govbeilstein-journals.org This structural modification allows for the creation of materials with tailored characteristics, including density, flexibility, toughness, and resistance to environmental stress cracking. nih.gov Longer-chain LAOs, such as 1-eicosene (B165122), are employed in the synthesis of specialty polymers and as precursors for synthetic lubricants, surfactants, and as additives in drilling fluids and waxes. nist.govtaylorandfrancis.com

Historical Context of 1-Eicosene Research: Evolution of Synthetic and Mechanistic Understanding

The commercial-scale production of linear alpha-olefins, including 1-eicosene, originated in the mid-20th century with the advent of Ziegler-Natta catalysis. sigmaaldrich.com A seminal development in this field was the discovery of the "Aufbau" (growth) reaction in the 1950s, which demonstrated the oligomerization of ethylene (B1197577) into a range of linear alpha-olefins. sigmaaldrich.com This breakthrough laid the groundwork for large-scale industrial production. Over the ensuing decades, substantial research efforts have been directed towards the development of advanced catalyst technologies to control the chain length distribution of the resulting alpha-olefins.

Initial synthetic methodologies typically yielded a broad, Schulz-Flory distribution of LAOs, necessitating subsequent fractional distillation to isolate specific chain lengths like 1-eicosene. A primary focus of research has been the development of more selective catalyst systems. For example, chromium-based catalysts have been successfully commercialized for the selective trimerization of ethylene to 1-hexene, illustrating the potential for targeted synthesis. sigmaaldrich.com More recent investigations have focused on a variety of transition metal catalysts, including those based on zirconium and hafnocene, to achieve enhanced selectivity towards the production of longer-chain LAOs. mdpi.comresearchgate.net For laboratory-scale preparations requiring high purity, 1-eicosene has also been synthesized via classic organic reactions such as the Wittig reaction. nih.gov

The mechanistic understanding of LAO polymerization has also undergone significant evolution. The Cossee-Arlman mechanism provided an initial, fundamental framework for comprehending the chain growth process on Ziegler-Natta catalyst surfaces. acs.org Subsequent research, leveraging advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling, has afforded deeper insights into the elementary steps of polymerization, including monomer coordination, insertion, and chain termination pathways. numberanalytics.com For instance, low-temperature NMR studies have enabled the direct observation of catalyst resting states and the quantification of energy barriers associated with migratory insertion. The phenomenon of "chain walking," whereby the metal center translocates along the polymer chain through a series of β-hydride elimination and re-addition steps, has been identified as a key mechanism for the introduction of branching in polyolefins produced with certain late-transition metal catalysts.

Scope and Research Trajectories for Long-Chain Terminal Alkenes

The research landscape for long-chain terminal alkenes, including 1-eicosene, is currently expanding beyond their conventional applications as comonomers and chemical intermediates. Several key research trajectories are shaping the future of this field:

Sustainable Synthesis: A significant research thrust is the development of more sustainable and environmentally benign methods for the production of long-chain LAOs. This includes the exploration of biocatalytic routes, such as the use of fatty acid lyases and ammonia (B1221849) lyases for the synthesis of alkenes from renewable feedstocks. epa.govchemrxiv.org Chemoenzymatic strategies, which combine the high selectivity of enzymes with the efficiency of chemical catalysis, are also under active investigation. epa.gov For example, the ethenolysis of rhamnolipids, which can be produced from carbohydrates, has been demonstrated as a potential pathway to 1-octene. epa.gov Furthermore, research into novel catalytic systems capable of directly converting syngas to long-chain LAOs represents a promising avenue for reducing the reliance on fossil fuels. mdpi.com

Advanced Polymer Architectures: The utilization of long-chain LAOs in the synthesis of novel polymer architectures with precisely controlled properties is a major area of contemporary research. This encompasses the development of new catalyst systems for the synthesis of block copolymers, graft copolymers, and polymers with specific tacticities. mdpi.commdpi.com The incorporation of 1-eicosene into polyethylene, for instance, can impart unique thermal and mechanical properties. Another active area of research is the synthesis of functionalized polyolefins through the copolymerization of ethylene with polar-functionalized long-chain alpha-olefins, with the goal of creating materials possessing enhanced properties such as adhesion, printability, and compatibility with other polymers.

Functional Materials and Specialty Chemicals: Long-chain terminal alkenes are being increasingly explored as precursors for a range of high-value functional materials and specialty chemicals. For example, the enzymatic epoxidation of long-chain terminal alkenes is being investigated as a "green" synthetic route to epoxides, which are versatile intermediates in the synthesis of pharmaceuticals, flavors, and polymers. rsc.org The unique physical and chemical properties of long-chain LAOs also make them suitable for applications in areas such as high-performance synthetic lubricants, specialty waxes, and as components of advanced drilling fluids. nist.govtaylorandfrancis.com The development of synthetic methods for producing isomerically pure Z-alkenes from terminal alkynes and terminal alkenes is another active research area, with potential applications in the synthesis of biologically active molecules. nist.gov

Properties

IUPAC Name

icos-1-ene
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InChI

InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3H,1,4-20H2,2H3
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InChI Key

VAMFXQBUQXONLZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCC=C
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Molecular Formula

C20H40
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Related CAS

27323-11-1
Record name 1-Eicosene, homopolymer
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DSSTOX Substance ID

DTXSID1029257
Record name 1-Eicosene
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Molecular Weight

280.5 g/mol
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Physical Description

Liquid, Melting point = 28.5 deg C; [ChemIDplus] Solid; mp = 26-30 deg C; [Aldrich MSDS]
Record name 1-Eicosene
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Vapor Pressure

0.0000106 [mmHg]
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CAS No.

3452-07-1, 27400-78-8, 52439-84-6, 93924-10-8
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Synthesis and Manufacturing of 1 Eicosene

The predominant industrial method for the production of 1-eicosene (B165122) is the oligomerization of ethylene (B1197577). This process typically employs a Ziegler-Natta or a related transition metal-based catalyst system. The specific choice of catalyst and reaction conditions can be manipulated to influence the distribution of the resulting alpha-olefin chain lengths. Some industrial processes are designed to produce a broad spectrum of linear alpha-olefins, which are subsequently separated by fractional distillation to yield purified 1-eicosene. In contrast, more selective catalyst systems can be utilized to favor the production of specific, desired chain lengths.

A notable commercial example is the Shell Higher Olefin Process (SHOP), which involves the oligomerization of ethylene using a nickel-based catalyst, followed by isomerization and metathesis steps to generate a range of linear internal and alpha-olefins. While this is not a direct synthesis of solely 1-eicosene, it represents a significant industrial methodology for producing a spectrum of olefins from which 1-eicosene can be isolated.

In a laboratory setting, 1-eicosene can be prepared via several established synthetic routes. The Wittig reaction, for instance, offers a reliable method for the stereoselective formation of the terminal double bond. This typically involves the reaction of a C19 aldehyde with the ylide generated from methyltriphenylphosphonium (B96628) bromide. Other preparative methods include the dehydration of 1-eicosanol (B7800029) and elimination reactions of 1-haloeicosanes.

Chemical Reactivity and Transformation Mechanisms of 1 Eicosene

Polymerization and Copolymerization Studies

The polymerization of alpha-olefins like 1-eicosene (B165122) is a significant area of research due to the resulting polymers' diverse applications. The presence of the long alkyl chain in 1-eicosene influences the polymerization process and the properties of the resulting poly-1-eicosene and its copolymers.

Homopolymerization of 1-Eicosene to Poly-1-eicosene

Homopolymerization of 1-eicosene involves the joining of multiple 1-eicosene monomers to form poly-1-eicosene. This process can be catalyzed by various systems, with metallocene catalysts being particularly effective in controlling the polymer structure. researchgate.net

Metallocene-Catalyzed Poly-1-eicosene Synthesis

Metallocene catalysts, a class of single-site catalysts, are widely used for olefin polymerization due to their ability to produce polymers with narrow molecular weight distributions and controlled tacticity. researchgate.netgoogle.com The synthesis of poly-1-eicosene using metallocene catalysts allows for the production of polymers with specific microstructures. researchgate.net

Zirconocene (B1252598) and Hafnocene in Poly-1-eicosene Formation

Zirconocene and hafnocene catalysts, which are types of metallocene catalysts, have been shown to effectively polymerize 1-eicosene to yield poly-1-eicosene. researchgate.netsigmaaldrich.comchemicalbook.comresearchgate.netottokemi.com Studies have indicated that hafnocene catalysts can produce poly-alpha-olefins with higher molecular weights compared to those synthesized with analogous zirconocene catalysts. researchgate.netresearchgate.netresearchgate.net The molecular weight distribution obtained with these metallocene catalysts is typically narrow. researchgate.netresearchgate.net

Copolymerization of 1-Eicosene with Short-Chain Alkenes

Copolymerization of 1-eicosene with shorter chain alkenes, such as ethene and propylene (B89431), allows for the creation of copolymers with modulated properties, combining the characteristics of both monomers. researchgate.netnih.govgoogle.com This approach is particularly relevant for developing materials with tailored flexibility and thermal behavior.

Ethene/1-Eicosene Copolymerization

Copolymers of 1-eicosene and ethene can be synthesized using specific catalyst systems, such as methylaluminoxane-activated titanium dichloride complexes. sigmaaldrich.comchemicalbook.comottokemi.com The incorporation of 1-eicosene into the polyethylene (B3416737) chain introduces long side chains, which can significantly influence the copolymer's crystallinity and thermal properties. uni-hamburg.deacs.org Studies on ethene/1-eicosene copolymers have shown that melting temperature decreases with increasing 1-eicosene incorporation, and side-chain crystallization can occur at higher 1-eicosene contents. uni-hamburg.de

Propylene/1-Eicosene Copolymerization for Elastomer Development

Copolymerization of propylene with higher alpha-olefins, including 1-eicosene, has been explored as an effective route to synthesize polypropylene-based elastomers. mdpi.comresearchgate.netresearchgate.net Using specific catalysts, such as pyridylamidohafnium catalysts, allows for the incorporation of 1-eicosene into the polypropylene (B1209903) backbone, leading to materials with elastomeric properties. mdpi.comresearchgate.net The mechanical properties of these copolymers, such as ductility and elastic recovery, are influenced by the amount of comonomer incorporation and the length of the side chain introduced by 1-eicosene. mdpi.comresearchgate.net Copolymers with around 18 mol.% 1-eicosene incorporation have demonstrated typical elastomeric behavior. mdpi.com The thermal behavior of these copolymers can show multiple melting and crystallization peaks attributed to the different crystalline phases formed by the propylene backbone and the eicosene side chains. mdpi.com

Table 1: Effect of 1-Eicosene Incorporation on Propylene/1-Eicosene Copolymer Properties

1-Eicosene Incorporation (mol.%)Observed BehaviorNotesSource
~12Less crystalline samplesLower yield stress mdpi.com
~18Typical elastomericIll-defined yield point, strain-hardening mdpi.com

Table 2: Comparison of Zirconocene and Hafnocene Catalysts in Alpha-Olefin Polymerization

Catalyst TypeMolecular Weight of Poly-alpha-olefinsMolecular Weight DistributionComonomer Incorporation (Ethene/1-Butene)Source
ZirconoceneLowerNarrowLower researchgate.netresearchgate.netresearchgate.net
HafnoceneHigherNarrowHigher researchgate.netresearchgate.netresearchgate.net
Pyridylamidohafnium Catalyst Systems in Copolymerization

Pyridylamidohafnium catalysts have been explored for the copolymerization of propylene with higher alpha-olefins, including 1-eicosene. These catalyst systems demonstrate effectiveness in incorporating higher alpha-olefins into polypropylene chains under mild conditions. mdpi.comresearchgate.netresearchgate.netnih.gov Copolymerization of propylene with 1-eicosene using a dimethyl pyridylamidohafnium catalyst has successfully yielded copolymers with varied comonomer incorporation, high molecular weight, and narrow molecular weight distribution. mdpi.comresearchgate.netresearchgate.netnih.gov This approach provides an effective route to synthesize polypropylene-based elastomers with tunable mechanical properties. mdpi.comresearchgate.netnih.gov

Impact of Comonomer Incorporation on Polymer Microstructure

The incorporation of comonomers like 1-eicosene significantly impacts the microstructure and properties of the resulting polymers, particularly in copolymerization with monomers such as propylene. mdpi.comresearchgate.netresearchgate.netnih.govmdpi.com Studies using techniques like 13C NMR, wide-angle X-ray scattering, and DSC have investigated the effects of inserting higher alpha-olefins on the microstructure, thermal, and mechanical properties of copolymers. mdpi.comresearchgate.netresearchgate.netnih.gov The monomer incorporation level and the side chain length play a crucial role in determining the mechanical performance of the resulting elastomers. mdpi.comresearchgate.netnih.gov For instance, increasing the comonomer incorporation can lead to a decrease in crystallinity and a transition towards elastomeric behavior. mdpi.commdpi.com

Mechanistic Aspects of Olefin Insertion, Chain Transfer, and Termination in Eicosene Polymerization

The polymerization of olefins, including 1-eicosene, catalyzed by transition metal complexes involves key mechanistic steps: olefin insertion, chain transfer, and termination. Olefin insertion is the primary chain growth step where the monomer coordinates to the metal center and inserts into the growing polymer chain. uni-hamburg.de The exact route for monomer insertion is not fully understood, but agostic interactions are believed to play an important role. uni-hamburg.de Chain transfer reactions limit the growth of a polymer chain and can involve transfer to the monomer, the cocatalyst, or hydrogen, leading to the formation of new active centers and polymer chains with different end groups. core.ac.ukresearchgate.netresearchgate.netbac-lac.gc.ca Termination steps permanently deactivate the growing polymer chain. Understanding these mechanisms is crucial for controlling the molecular weight, molecular weight distribution, and microstructure of the resulting polymers. uni-hamburg.decore.ac.uk For example, β-hydride elimination is a common termination mechanism that forms a metal hydride and a polymer chain with a vinyl end group. researchgate.netbac-lac.gc.ca Chain transfer to the cocatalyst can also result in saturated methyl groups as end groups. researchgate.net

Addition Reactions of the Terminal Double Bond

The terminal double bond in 1-eicosene is susceptible to various addition reactions.

Hydrogenation to Eicosane (B133393)

1-Eicosene can undergo catalytic hydrogenation to yield eicosane (C₂₀H₄₂), a saturated hydrocarbon. flybase.orgbenchchem.comnist.govbenchchem.comsmolecule.com This reaction involves the addition of hydrogen across the double bond. benchchem.comsmolecule.com

Thermochemistry of Hydrogenation

The hydrogenation of 1-eicosene to eicosane is an exothermic reaction. The standard enthalpy of reaction (ΔrH°) for the hydrogenation of 1-eicosene has been reported. nist.gov

ReactionΔrH° (kJ/mol)Reference
H₂ + C₂₀H₄₀ = C₂₀H₄₂ (1-Eicosene)-126.9 ± 1.3Rogers and Skanupong, 1974 nist.gov

This negative enthalpy change indicates that the formation of eicosane from 1-eicosene and hydrogen releases energy.

Catalytic Systems for Hydrogenation (e.g., Palladium)

Various catalytic systems can be employed for the hydrogenation of alkenes, including 1-eicosene. Palladium-based catalysts are commonly used for this transformation. flybase.orgnist.govbenchchem.comsmolecule.com Heterogeneous catalysis is a common pathway where hydrogen adsorbs onto the catalyst surface, followed by the coordination of the alkene and sequential hydrogen transfer. benchchem.com Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are examples of metal catalysts used for the hydrogenation of similar long-chain alkenes. benchchem.comsmolecule.com Palladium supported on materials like silicon nitride (Si₃N₄) has also been investigated for the hydrogenation of 1-eicosene. acs.org

Oxidation Reactions

Oxidation of alkenes can lead to various products depending on the reagent and conditions employed. For 1-eicosene, key oxidation pathways include the formation of carboxylic acids and the generation of epoxides and diols.

Strong oxidizing agents can cleave the carbon-carbon double bond in alkenes, leading to the formation of carboxylic acids or ketones. For terminal alkenes like 1-eicosene, exhaustive oxidation typically yields a carboxylic acid corresponding to the longer chain and a one-carbon fragment, which is further oxidized.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent commonly used for the oxidative cleavage of alkenes. Under vigorous conditions (e.g., warm, acidic or basic conditions), the double bond is cleaved. libretexts.orgyoutube.com For 1-eicosene, oxidation with potassium permanganate can result in the formation of eicosanoic acid (arachidic acid), a saturated fatty acid with a 20-carbon chain. fishersci.calipidmaps.org

A procedure for the permanganate oxidation of terminal alkenes, including 1-eicosene, to carboxylic acids involves using potassium permanganate in a biphasic system (e.g., methylene (B1212753) chloride and water) with sulfuric acid and a phase-transfer catalyst like Adogen 464. orgsyn.org The reaction is typically carried out with careful addition of potassium permanganate over time, followed by stirring. orgsyn.org The yield of the corresponding carboxylic acid, such as nonadecanoic acid from 1-octadecene (B91540), can be in the range of 75-77% using technical grade starting material. orgsyn.org While specific yield data for eicosanoic acid directly from 1-eicosene under these exact conditions is not explicitly detailed in the provided snippets for this method, the methodology is applicable to terminal alkenes of similar chain length. orgsyn.org

In general, under strong permanganate oxidation, the terminal CH₂ group of the alkene is oxidized to carbon dioxide, and the substituted vinylic carbon is oxidized to a carboxylic acid. youtube.com

Alkenes can be oxidized to form epoxides (cyclic ethers containing a three-membered ring) or vicinal diols (compounds with hydroxyl groups on adjacent carbons).

Peracids, such as meta-chloroperbenzoic acid (MCPBA), are commonly used for the epoxidation of alkenes. smolecule.combenchchem.comlibretexts.org This reaction typically proceeds via a concerted mechanism where an oxygen atom is transferred from the peracid to the alkene, forming an epoxide. benchchem.comlibretexts.org For 1-eicosene, reaction with a peracid would yield 1,2-epoxyeicosane. This epoxidation is stereospecific, with syn addition of the oxygen atom across the double bond. benchchem.com

Osmium tetroxide (OsO₄) is a highly effective reagent for the syn-dihydroxylation of alkenes, resulting in the formation of vicinal diols. libretexts.orgwikipedia.orgmasterorganicchemistry.com The reaction involves a [3+2] cycloaddition between the alkene and OsO₄, forming a cyclic osmate ester intermediate. libretexts.orgwikipedia.orgmasterorganicchemistry.com This intermediate is then hydrolyzed reductively to yield the syn-diol. libretexts.orgmasterorganicchemistry.com Common reducing agents for the hydrolysis step include sodium bisulfite (NaHSO₃) or hydrogen sulfide (B99878) (H₂S). libretexts.orgmasterorganicchemistry.com Due to the toxicity and cost of OsO₄, catalytic amounts are often used in conjunction with a co-oxidant, such as N-methylmorpholine N-oxide (NMO), which regenerates OsO₄. benchchem.comlibretexts.orgmasterorganicchemistry.com For 1-eicosene, treatment with OsO₄ followed by reductive workup would produce eicosane-1,2-diol with syn stereochemistry.

Epoxidation and Diol Formation

Halogenation and Formation of Dihalides

Alkenes undergo electrophilic addition reactions with halogens (e.g., chlorine, bromine) across the double bond, resulting in the formation of vicinal dihalides. smolecule.combenchchem.com This reaction typically proceeds via an anti addition mechanism involving a cyclic halonium ion intermediate. benchchem.com For 1-eicosene, reaction with bromine (Br₂) would yield 1,2-dibromoeicosane. Similarly, reaction with chlorine (Cl₂) would produce 1,2-dichloroeicosane. benchchem.com

Hydration and Hydrofunctionalization Reactions

Hydration of alkenes involves the addition of water across the double bond, yielding an alcohol. This reaction can be catalyzed by acids and typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the hydroxyl group adds to the more substituted carbon. For a terminal alkene like 1-eicosene, acid-catalyzed hydration would primarily yield eicosan-2-ol.

Hydrofunctionalization reactions encompass a broader class of reactions where a hydrogen atom and a functional group are added across a double bond. While acid-catalyzed hydration is a form of hydrofunctionalization, other methods involving metal catalysts can achieve different regioselectivities or introduce various functional groups. Research has explored metal-catalyzed hydrofunctionalization of olefins, including hydration, although specific detailed studies on 1-eicosene were not extensively found in the provided snippets. nih.govscience.gov However, the principles of these reactions applied to long-chain terminal alkenes suggest that various alcohols or other functionalized products could potentially be synthesized from 1-eicosene under appropriate catalytic conditions. For instance, some metal-catalyzed hydration reactions of terminal alkenes have been reported to yield the Markovnikov product (alcohol at the second carbon), although regioselectivity can vary depending on the catalyst system. nih.gov

Reaction TypeReagents/ConditionsTypical Product(s)Stereochemistry
Oxidation
Carboxylic Acid FormationKMnO₄ (warm, acidic/basic)Eicosanoic Acid, CO₂N/A
EpoxidationPeracids (e.g., MCPBA)1,2-Epoxyeicosanesyn
DihydroxylationOsO₄, then reductive workup (e.g., NaHSO₃)Eicosane-1,2-diolsyn
Halogenation Halogen (e.g., Br₂, Cl₂)1,2-Dihalogenated Eicosane (e.g., 1,2-Dibromoeicosane)anti
Hydration Acid catalyst (e.g., H₂SO₄), H₂OEicosan-2-ol (primarily)N/A

Role as a Precursor in Organic Synthesis

1-Eicosene serves as a valuable precursor in the synthesis of a variety of organic compounds, leveraging the reactivity of its terminal alkene functionality. Its long hydrocarbon chain also contributes unique physical properties to the resulting molecules.

Synthesis of Functionalized Eicosene Derivatives

The terminal double bond of 1-eicosene can be readily transformed into various functional groups through addition reactions. This allows for the synthesis of a range of functionalized eicosene derivatives. For instance, the double bond can undergo oxidation to form epoxides or diols using oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide. smolecule.com Reduction of the double bond yields the corresponding saturated alkane, eicosane, typically achieved through hydrogenation in the presence of a metal catalyst like palladium on carbon. smolecule.com Halogenation reactions, involving the addition of halogens like chlorine or bromine across the double bond, result in the formation of dihalides. smolecule.com

Furthermore, 1-eicosene can be copolymerized with other monomers, such as ethene, using specific catalyst systems like methylaluminoxane-activated dimethylsilanediyl(tetracyclopentadienyl)(tert-butylamido)-titanium dichloride. chemicalbook.comsigmaaldrich.comacs.org It can also undergo polymerization in the presence of zirconocene and hafnocene catalysts to yield poly-1-eicosene. chemicalbook.comsigmaaldrich.com Functionalized polyalphaolefins can be prepared by reacting an alpha-olefin monomer like 1-eicosene with an unsaturated functionalizing compound in the presence of a polymerization initiator. google.com Suitable unsaturated functionalizing compounds include carboxylic acids, esters, amides, ethers, amines, alcohols, phosphate (B84403) esters, and silanes. google.com

Preparation of Specialty Chemicals (e.g., surfactants, lubricant additives)

1-Eicosene is utilized in the preparation of various specialty chemicals, including surfactants and lubricant additives. cymitquimica.comlookchem.comnih.gov Its long hydrocarbon chain contributes hydrophobic properties, which are essential for the function of many surfactants and lubricant components.

In the context of surfactants, 1-eicosene can be a component in the synthesis of amine-based surfactants. epo.org Alpha-olefins, including 1-eicosene, with carbon chains ranging from 4 to 22 atoms, are suitable olefins for use in the synthesis of certain difunctional, amine-based surfactants and their precursors. epo.org

For lubricant additives, 1-eicosene can be used as an intermediate. nih.gov For example, it is listed as a suitable olefin for the alkylation of salicylic (B10762653) acid in the process of producing alkaline earth metal salicylates, which are used as lubricant detergents. epo.org The alkyl group in these salicylates preferably contains 14 to 26 carbon atoms and can be linear or branched, with linear being preferred. epo.org Olefin metathesis of long-chain alpha-olefins, including 1-eicosene, is also being explored as a route to synthesize molecularly defined lubricant hydrocarbons with specific branching structures. chemrxiv.orgchemrxiv.org This approach can yield oils that are one or two component mixtures, offering a contrast to conventional methods that produce broader distributions of products. chemrxiv.orgchemrxiv.org

Synthesis of Specific Complex Molecules (e.g., (Z)-tetracos-5-enoic acid)

1-Eicosene serves as a starting material for the synthesis of specific complex molecules, such as (Z)-tetracos-5-enoic acid and racemic cis-4-(2-octadecylcyclopropane-1-yl)-butanoic acid. chemicalbook.comsigmaaldrich.comnih.govresearchgate.netottokemi.comlookchem.com

A reported facile route for the synthesis of (Z)-tetracos-5-enoic acid from 1-eicosene involves several steps. nih.govresearchgate.net The process includes the periodic acid cleavage of the epoxide of 1-eicosene, which yields nonadecanal (B95530). nih.govresearchgate.net This nonadecanal is then condensed with 4-carboxybutyltriphenylphosphonium bromide, predominantly producing (Z)-tetracos-5-enoic acid. nih.govresearchgate.net

Another transformation involving 1-eicosene is its oxidation to carboxylic acids using permanganate. orgsyn.org In a procedure for the oxidation of terminal alkenes, 1-eicosene is reacted with potassium permanganate in a biphasic system containing water and methylene chloride, with sulfuric acid and a phase-transfer catalyst (Adogen 464) present. orgsyn.org Glacial acetic acid is also included to help maintain an acidic solution and prevent the accumulation of base, which can lead to side reactions and affect the precipitation of manganese(IV) oxides. orgsyn.org This reaction cleaves the double bond, yielding a carboxylic acid with one less carbon atom than the original alkene, along with a one-carbon product (formic acid, which is further oxidized). While not explicitly stating the formation of eicosanoic acid from 1-eicosene in the provided snippets for this specific reaction, the general method for terminal alkene oxidation by permanganate leads to carboxylic acids. orgsyn.org

Analytical and Characterization Methodologies in 1 Eicosene Research

Spectroscopic Techniques for Structural Elucidation of 1-Eicosene-Containing Compounds

Spectroscopy is fundamental to verifying the chemical structure of 1-eicosene (B165122) and its derivatives. Each technique offers unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-eicosene. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of 1-eicosene, the terminal vinyl group (CH₂=CH-) gives rise to characteristic signals in the olefinic region. chemicalbook.com The two terminal protons (=CH₂) typically appear as distinct multiplets around 4.95 ppm, while the single proton (-CH=) is observed further downfield as a multiplet around 5.81 ppm. Other key signals include the allylic protons (-CH₂-CH=CH₂) around 2.04 ppm, the long aliphatic chain of methylene (B1212753) groups (-(CH₂)₁₇-) which produces a large, broad signal around 1.26 ppm, and the terminal methyl group (-CH₃) which appears as a triplet around 0.88 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, confirming the carbon backbone. chemicalbook.com The sp² hybridized carbons of the double bond are readily identified, with the terminal =CH₂ carbon appearing around 114.1 ppm and the internal -CH= carbon at approximately 139.2 ppm. The numerous sp³ hybridized carbons of the long alkyl chain produce a cluster of signals between approximately 14.1 and 31.9 ppm. nih.gov

Upon polymerization to form poly(1-eicosene), the characteristic NMR signals for the vinyl group protons and carbons disappear. This is replaced by broad signals in the aliphatic region of the spectrum, which correspond to the new polymer backbone, confirming the success of the polymerization reaction.

Table 1: Characteristic NMR Chemical Shifts (δ) for 1-Eicosene in CDCl₃

Nucleus Functional Group Approximate Chemical Shift (ppm)
¹H Terminal Methyl (-CH₃) ~0.88
Methylene Chain (-(CH₂)₁₇-) ~1.26
Allylic Methylene (-CH₂-CH=) ~2.04
Terminal Vinyl (=CH₂) ~4.95
Vinyl (-CH=) ~5.81
¹³C Terminal Methyl (-CH₃) ~14.1
Methylene Chain (-(CH₂)₁₇-) ~22.7 - 31.9
Terminal Vinyl (=CH₂) ~114.1

Mass spectrometry (MS) is employed to determine the molecular weight of 1-eicosene and to analyze its fragmentation pattern, which serves as a molecular fingerprint. For a volatile hydrocarbon like 1-eicosene, Electron Ionization (EI) is a common method. uni-saarland.denih.gov The molecular formula of 1-eicosene is C₂₀H₄₀, corresponding to a molecular weight of approximately 280.53 g/mol . nist.govnist.gov

In an EI-MS experiment, the spectrum of 1-eicosene will show a molecular ion peak (M•+) at a mass-to-charge ratio (m/z) of 280. This peak confirms the molecular weight of the compound. The fragmentation of long-chain alpha-olefins is characterized by a series of losses of alkyl radicals, resulting in a pattern of peaks separated by 14 atomic mass units (corresponding to a CH₂ group). The resulting carbocations are relatively stable and produce a distinctive spectrum. uni-saarland.de Experimental data for 1-eicosene shows prominent peaks at m/z values such as 279, 281 (from isotopic contributions), 111, 97, and 280. nih.gov

Table 2: Selected Experimental Mass Spectrometry Peaks for 1-Eicosene

Mass-to-Charge (m/z) Relative Intensity Possible Identity
280 26.90 [M]⁺, Molecular Ion
111 26.97 [C₈H₁₅]⁺ Fragment
97 40.98 [C₇H₁₃]⁺ Fragment
279 99.99 [M-H]⁺ Fragment
281 73.95 [M+1]⁺ Isotopic Peak

Data derived from experimental GC-MS analysis with Chemical Ionization (CI-B). nih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the presence of key functional groups, and for 1-eicosene, it is used to confirm its identity as an alpha-olefin. chemicalbook.com The analysis relies on the characteristic vibrational frequencies of the bonds within the molecule. openochem.orgvscht.cz

The FTIR spectrum of 1-eicosene, and alkenes in general, displays several distinctive absorption bands: pressbooks.pub

=C-H Stretch: A moderate to sharp band appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) is indicative of the C-H stretching vibration where the carbon is part of a double bond (sp² hybridized). libretexts.org

-C-H Stretch: Strong, sharp bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching vibrations of the long sp³ hybridized alkane chain. pressbooks.pub

C=C Stretch: A variable intensity band in the region of 1620-1680 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond. vscht.cz For terminal alkenes like 1-eicosene, this peak is often found near 1640 cm⁻¹.

=C-H Bend: Out-of-plane bending vibrations for the terminal vinyl group produce strong bands in the fingerprint region, typically around 910 cm⁻¹ and 990 cm⁻¹.

Table 3: Characteristic FTIR Absorption Frequencies for Alpha-Olefins

Vibrational Mode Functional Group Wavenumber (cm⁻¹) Intensity
C-H Stretch =C-H (sp²) 3010 - 3100 Medium
C-H Stretch -C-H (sp³) 2850 - 2960 Strong
C=C Stretch C=C 1620 - 1680 Variable

Chromatographic Separations for Isolation and Purity Assessment

Chromatography is essential for separating 1-eicosene from complex mixtures and for analyzing the properties of its polymers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile components, like 1-eicosene, within a mixture. jmchemsci.com The gas chromatograph first separates the mixture's components based on their differential partitioning between a stationary phase in a capillary column and a mobile gas phase. researchgate.net Compounds are separated primarily by their boiling points and polarity, with each compound eluting from the column at a characteristic retention time.

As each component elutes, it enters the mass spectrometer, which acts as a detector. The MS ionizes the molecules and separates the resulting ions by their mass-to-charge ratio, generating a unique mass spectrum for each component. nist.gov By matching the retention time and the mass spectrum of an unknown peak to that of a known standard or a library database (such as the NIST library), the compound can be identified with a high degree of confidence. researchgate.netnih.gov This technique is widely used to analyze the composition of hydrocarbon mixtures, including the products of polymer pyrolysis, where 1-eicosene could be a degradation product. nist.govdaneshyari.com The Kovats retention index is often used in conjunction with mass spectral data to confirm identification. nist.gov

Table 4: Typical GC-MS Identification Data for 1-Eicosene

Analytical Parameter Value Description
Retention Index ~1994 Kovats Retention Index (Standard non-polar column) nih.gov
Molecular Ion (m/z) 280 Confirms the molecular weight nist.gov

| Key Fragments (m/z) | 97, 111, 125, etc. | Characteristic fragmentation pattern of a long-chain alkene nih.gov |

For polymers synthesized from 1-eicosene, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining molecular weight and molecular weight distribution. cnrs.frwindows.net GPC separates macromolecules based on their size, or more accurately, their hydrodynamic volume in solution. youtube.com

The GPC system consists of a column packed with a porous gel. youtube.com When a polymer solution is passed through the column, larger polymer coils are excluded from the pores and thus travel a shorter path, eluting first. Smaller polymer molecules can permeate the pores to varying extents, leading to a longer path and later elution times. youtube.com

By calibrating the column with polymer standards of known molecular weights, a relationship between elution time and molecular weight can be established. lcms.cz A detector, commonly a refractive index (RI) detector, measures the concentration of the polymer as it elutes. cnrs.fricp.ac.ru The resulting chromatogram allows for the calculation of several important parameters for poly(1-eicosene), including the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the polydispersity index (PDI), which is the ratio Mₙ/Mₙ and describes the breadth of the molecular weight distribution. icp.ac.ru

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis is crucial for understanding the behavior of polymers as a function of temperature. These methods provide vital information on processing parameters and end-use performance.

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. unesp.brtainstruments.com For poly-1-eicosene, which has long C18 side chains, DSC is particularly important for studying the crystallization and melting phenomena driven by the organization of these side chains.

In a typical DSC experiment, a sample of poly-1-eicosene is heated and cooled at a controlled rate. The resulting thermogram plots heat flow against temperature, revealing key thermal events. unesp.br

Crystallization Temperature (T_c): Upon cooling from the melt, an exothermic peak appears on the DSC curve. This peak signifies the crystallization of the polymer, where the long alkyl side chains of poly-1-eicosene organize into ordered, crystalline structures. The temperature at the peak of this exotherm is recorded as the crystallization temperature (T_c). mdpi.com For polymers with long side chains like poly-1-eicosene, this is primarily due to side-chain crystallization.

Melting Temperature (T_m): Upon subsequent heating, an endothermic peak is observed, which corresponds to the melting of the crystalline regions. The peak temperature of this endotherm is the melting temperature (T_m). The presence of multiple melting peaks can indicate different crystalline forms or the melting of crystals with varying perfection and thickness. tainstruments.comkpi.ua

Research on isotactic polyolefins with long side chains, including poly-1-eicosene, has confirmed that side-chain crystallization is a key thermal behavior observed through DSC analysis. While specific values for poly-1-eicosene are not detailed in the provided search results, the data obtained from DSC is essential for determining its processing window and thermal stability.

Table 1: Representative Thermal Transition Data from DSC for Poly-1-eicosene Note: Specific experimental values for poly-1-eicosene were not available in the searched sources. The table below is illustrative of how such data would be presented.

Thermal PropertyTypical ValueDescription
Melting Temperature (T_m)Data not availablePeak temperature of the endothermic melting event during heating.
Crystallization Temperature (T_c)Data not availablePeak temperature of the exothermic crystallization event during cooling.
Heat of Fusion (ΔH_f)Data not availableEnergy required to melt the crystalline fraction of the polymer, calculated from the area of the melting peak.

X-ray Diffraction and Microscopy for Material Structure

To understand the physical properties of poly-1-eicosene, its solid-state structure must be characterized at various length scales, from atomic arrangement to large-scale surface morphology. This is achieved through a combination of X-ray scattering and microscopy techniques.

Wide-Angle X-ray Scattering (WAXS) is a powerful diffraction technique used to probe the atomic-scale structure of materials. uni-hamburg.de By analyzing the diffraction pattern of X-rays scattered at wide angles, WAXS provides detailed information about the crystalline regions within a polymer, such as poly-1-eicosene. uni-hamburg.de The technique can determine the arrangement of atoms in the crystal lattice, identify the crystal system, and calculate the unit cell parameters.

Table 2: Crystalline Structure Data for Poly-1-eicosene from WAXS Note: Specific experimental values for poly-1-eicosene were not available in the searched sources. The table illustrates the typical parameters determined by WAXS analysis.

Structural ParameterTypical ValueDescription
Crystal SystemHexagonal (Typical for long side-chain polyolefins)The crystal system describing the symmetry of the unit cell.
Lattice Parameter (a)Data not availableThe dimension of the unit cell axis in the hexagonal plane.
Lattice Parameter (c)Data not availableThe dimension of the unit cell axis perpendicular to the hexagonal plane.
Key Diffraction Peaks (2θ)Data not availableAngular positions of high-intensity scattered X-rays, corresponding to specific lattice planes (e.g., (100)).

While WAXS provides information on atomic-scale order, Small-Angle X-ray Scattering (SAXS) is used to investigate larger-scale structures, typically in the range of 1 to 100 nanometers. uni-hamburg.de In semi-crystalline polymers like poly-1-eicosene, SAXS is essential for characterizing the morphology arising from the arrangement of crystalline and amorphous regions.

A key parameter derived from SAXS data is the long period (L) , which represents the average repeating distance between adjacent crystalline lamellae, separated by an amorphous layer. unesp.br The long period is calculated from the position of the scattering peak in the SAXS profile. Research on polyolefins with long side chains, such as poly-1-decene and poly-1-dodecene, has successfully used SAXS to measure this long period. researchgate.net Similar investigations on poly-1-eicosene provide insight into the thickness of its crystalline and amorphous layers, which is crucial for understanding its mechanical properties. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about a sample's surface. For polymers, AFM is invaluable for directly visualizing the nanoscale surface morphology, particularly the arrangement of crystalline lamellae.

In the study of poly-1-eicosene, AFM has been used to observe the structure of its lamellar crystals. researchgate.net The technique allows researchers to see how these lamellae are organized, whether they are flat-on or edge-on, and how they stack to form larger spherulitic structures. The dimensions of the lamellae, such as their thickness and length, can be measured directly from AFM images. This visual information complements the statistical, volume-averaged data obtained from SAXS, providing a more complete picture of the polymer's morphology. researchgate.net

Computational and Theoretical Studies of 1 Eicosene and Its Reactivity

Quantum Mechanical Approaches to Reaction Mechanisms

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to study the electronic structure and reaction pathways of molecules. DFT can provide details about transition states and energy barriers, which are crucial for understanding reaction mechanisms. sci-hub.se

Density Functional Theory (DFT) for Catalyst-Substrate Interactions in Olefin Polymerization

DFT is a valuable tool for investigating the interactions between catalysts and substrates, such as 1-eicosene (B165122), in olefin polymerization. These studies can help elucidate how the catalyst activates the alkene double bond and facilitates the subsequent steps of the polymerization process. Research utilizing DFT has explored catalyst-substrate interactions in the context of olefin polymerization, providing insights into the factors that influence catalytic activity and selectivity. researchgate.netmdpi.com For instance, DFT calculations have been used to study the interaction of alpha-olefins, including longer chains, with various metal-complex catalysts, revealing details about the binding energies and geometries of the catalyst-monomer complexes. researchgate.netresearchgate.net

Elucidation of Insertion, Chain Transfer, and Termination Steps in Polymerization

DFT calculations are instrumental in detailing the elementary steps involved in olefin polymerization, specifically monomer insertion, chain transfer, and termination. nih.govresearchgate.netCurrent time information in Nyong-et-Kellé, CM. These studies calculate the energy barriers associated with each step, providing a theoretical basis for the observed polymerization kinetics and polymer properties. For example, DFT has been applied to study the cationic polymerization of alpha-olefins, revealing the energy profiles for chain initiation, propagation (monomer insertion), and chain transfer mechanisms. d-nb.infonih.gov Understanding these steps at a quantum mechanical level helps in designing catalysts with desired polymerization characteristics, such as controlling molecular weight and branching. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational analysis and intermolecular interactions. wustl.edu For long-chain hydrocarbons like 1-eicosene, MD simulations can explore the flexibility of the alkyl chain and how it influences interactions with other molecules or surfaces. researchgate.netresearchgate.netnih.gov MD simulations can reveal preferred conformations in different environments (e.g., bulk liquid, near a catalyst surface, or within a confined space like a zeolite pore). researchgate.netacs.org Studies on long-chain alkanes and alkenes using MD simulations have investigated their behavior in various contexts, such as boundary lubrication and adsorption in porous materials, highlighting the role of chain length in determining properties like density distribution and surface coverage. researchgate.netresearchgate.net

Thermodynamic and Kinetic Modeling of 1-Eicosene Transformations

Thermodynamic and kinetic modeling are essential for predicting the feasibility and rates of chemical transformations involving 1-eicosene. wustl.edumdpi.com Thermodynamic models, often based on principles like chemical potential and fugacity, help determine the equilibrium composition of a reaction mixture. mdpi.com Kinetic models describe the reaction rates as a function of parameters like temperature, pressure, and reactant concentrations. mdpi.com For complex reaction networks involving long-chain alkenes, such as cracking or hydroprocessing, kinetic modeling can involve detailed mechanisms with numerous elementary steps. ifpenergiesnouvelles.frresearchgate.netifpenergiesnouvelles.fr While specific kinetic and thermodynamic data for 1-eicosene transformations might be part of larger models for hydrocarbon mixtures, general approaches for modeling long-chain alkenes provide a framework for understanding 1-eicosene's behavior. mdpi.comresearchgate.net Studies on the auto-ignition of 1-alkenes with varying chain lengths have utilized kinetic modeling to understand their reactivity at different temperatures. researchgate.netmdpi.com

Structure-Reactivity Relationships in Long-Chain Alkenes

Investigating structure-reactivity relationships in long-chain alkenes aims to correlate variations in molecular structure with changes in chemical reactivity. For 1-eicosene, the presence of the terminal double bond and the long alkyl chain significantly influence its reactivity compared to shorter alkenes or saturated hydrocarbons. Computational studies contribute to understanding how the position of the double bond, chain length, and potential branching affect reaction pathways and rates in processes like polymerization, oxidation, or catalytic reactions. mdpi.comcardiff.ac.ukresearchgate.net For instance, studies on alkene ozonolysis have computationally assessed how structural features and substituents influence reactivity. cardiff.ac.ukresearchgate.net In polymerization, the chain length of alpha-olefins can influence their incorporation into growing polymer chains and the resulting polymer properties. researchgate.netacs.org

Occurrence and Detection in Environmental Samples

1-Eicosene, a long-chain alpha-olefin, is not a widely publicized compound in environmental science, but research indicates its presence in various specific environmental and biological matrices. Its detection is often linked to biological origins or as a residue from industrial or agricultural activities.

Studies have identified 1-eicosene in agricultural soil environments, often as a residue from the degradation of other organic compounds. A 2020 study analyzing insecticide and herbicide residues in an irrigation farmland detected 1-eicosene among the degradation products in the soil. researchgate.net This suggests that the complex chemical environment of agricultural soils, influenced by the application of pesticides and herbicides, can lead to the formation or release of such long-chain alkenes.

The biodegradation of 1-eicosene has been studied using microbial consortia from sources like farm compost, indicating that microorganisms present in agricultural residues have the capacity to break down this compound. nih.gov Furthermore, 1-eicosene has been identified as a chemical constituent in the essential oil of Cenchrus pennisetiformis, a type of grass, where it contributes to the oil's antifungal properties against pathogens like Fusarium oxysporum. scielo.br This points to a natural role for the compound in plant defense, which can influence soil microbiology when the plant matter becomes agricultural residue. Research has also noted that fungal volatiles from soils amended with green manure can promote plant growth, a context in which complex organic compounds like alkenes play a role. researchgate.net

Source/ContextFindingReference
Agricultural Farmland SoilDetected as a residue in soils previously treated with insecticides and herbicides. researchgate.net
Farm Compost InoculumMicrobes from compost demonstrated the ability to biodegrade a mix of alkenes including 1-eicosene. nih.gov
Cenchrus pennisetiformis (Grass)Identified as a component of the plant's essential oil, showing antifungal activity. scielo.br

1-Eicosene is associated with the textile industry primarily through its use in finishing agents. According to a U.S. Environmental Protection Agency (EPA) document, 1-eicosene is classified under alpha-olefins that are used as textile finishing agents. epa.govepa.gov These agents are applied to fabrics to impart desirable properties such as water resistance.

A patent for a fabric finishing composition describes polymers made from the combination of maleic anhydride (B1165640) and higher 1-alkenes, explicitly listing 1-eicosene as a potential C₂₀-C₃₀+ alkene for this purpose. google.com The function of the resulting polymer is to provide water resistance, improved feel, and wrinkle resistance to textile materials, particularly those containing cellulose (B213188) like cotton. google.com Another patent concerning stretch fabrics also includes 1-eicosene in a long list of potential comonomers for creating olefin block polymers used in textiles. google.com.na Given its use in these applications, 1-eicosene may be present in the effluent from textile finishing plants or as a residual coating on the final textile products.

1-Eicosene has been identified in a variety of extracts from plants, microbes, and animals.

Plant Waxes: Long-chain alkenes are known components of the cuticular waxes that form a protective layer on plants. cirad.fr Specific analysis of the essential oils from the stems and fruits of Caralluma europaea (Apocynaceae) identified 1-eicosene as one of the 74 volatile compounds. nih.gov Similarly, a chemical analysis of the essential oil from the native Andean species Nectandra laurel also reported the presence of 1-eicosene. mdpi.com

Microbial Production: While not directly a pigment, 1-eicosene is a product of microbial metabolic pathways. Research has shown that certain bacteria can synthesize long-chain α-olefins. For instance, the enzyme OleT(JE) from the bacterium Jeotgalicoccus sp. can convert long-chain fatty acids (C₁₆–C₂₀) directly into α-olefins, providing a biosynthetic route to compounds like 1-eicosene. d-nb.info This demonstrates that microbes can be a natural source of this compound.

Animal Excreta and Secretions: Analysis of volatile organic compounds from dairy manure has successfully identified 1-eicosene as one of the emitted chemicals. tandfonline.com In the field of chemical ecology, 1-eicosene has also been used as an internal standard for the chemical analysis of cuticular hydrocarbon trails left by insect larvae, which serve as kairomones for parasitoids. d-nb.info These hydrocarbons are a form of animal secretion.

Role in Industrial Chemical Processes (beyond direct product application)

Beyond its presence in end products, 1-eicosene serves critical functions as an intermediate and a processing aid in various industrial chemical syntheses.

In the synthesis of monodisperse nanoparticles, high-boiling point solvents are crucial for controlling particle size and morphology. Long-chain alkenes are often used for this purpose due to their thermal stability and ability to coordinate with precursors. While many studies specify the use of 1-octadecene (B91540), a closely related C₁₈ alkene, the principle applies to other long-chain alkenes like 1-eicosene. These solvents facilitate the thermal decomposition of metal precursors, such as iron pentacarbonyl or iron oleate, to form uniform iron oxide nanoparticles. d-nb.info The choice of solvent can influence the final particle size; for instance, using 1-octadecene as a solvent has been shown to produce iron oxide nanoparticles of approximately 12 nm. d-nb.info The long hydrocarbon chain also helps in the stabilization of the nanoparticles by acting as a capping agent on their surface.

1-Eicosene is a key monomer and comonomer in the production of specialized polymers. Its long alkyl chain imparts unique properties, such as hydrophobicity and flexibility, to the resulting polymer.

Poly-1-eicosene: It can be polymerized in the presence of zirconocene (B1252598) and hafnocene catalysts to yield poly-1-eicosene.

Ethylene (B1197577) Copolymers: 1-Eicosene is used as a comonomer with ethylene to produce ethylene/1-eicosene copolymers. These copolymers are a type of linear low-density polyethylene (B3416737) (LLDPE), where the incorporation of the long-chain branch from 1-eicosene disrupts the crystal structure, leading to lower density and modified mechanical properties.

Maleic Anhydride Copolymers: Copolymers of 1-eicosene and maleic anhydride are used in fabric finishing compositions to impart water resistance. google.com

Vinylpyrrolidone Copolymers: A significant industrial use of 1-eicosene is in the production of VP/Eicosene Copolymer through the polymerization of 1-eicosene and N-Vinylpyrrolidone. google.com This copolymer is widely used in cosmetics, particularly in water-resistant sunscreens, where it acts as a film-forming agent to help the product adhere to the skin. google.com It also functions to control viscosity and enhance the texture of creams and lotions. google.com

Copolymer NameComonomersCatalyst/ProcessKey Application/Role of 1-Eicosene
Ethylene/1-eicosene copolymerEthylene, 1-EicoseneMethylaluminoxane (B55162) activated titanium catalystActs as a comonomer to create long-chain branches, producing a type of LLDPE.
VP/Eicosene CopolymerVinylpyrrolidone, 1-EicoseneCopolymerizationProvides hydrophobicity and film-forming properties for cosmetics and sunscreens. google.com
1-Alkenes/Maleic Anhydride CopolymerC₂₀-C₃₀+ 1-Alkenes (incl. 1-eicosene), Maleic AnhydridePolymerizationUsed as a textile finishing agent for water and stain resistance. google.com

Precursor for Detergents, Lubricants, and Coatings within Chemical Manufacturing

1-Eicosene, a long-chain alpha-olefin, serves as a crucial building block in the chemical industry for the synthesis of a variety of high-value products. Its terminal double bond provides a reactive site for polymerization, alkylation, and other functionalization reactions, making it a versatile precursor for manufacturing detergents, lubricants, and coatings.

Detergent Intermediate

In the production of cleaning agents, 1-eicosene is a key raw material for synthesizing certain types of surfactants. Surfactants, or surface-active agents, are essential components of detergents that lower the surface tension of water, allowing it to wet surfaces more effectively and remove dirt and oils. The long alkyl chain derived from 1-eicosene provides the necessary hydrophobic (water-repelling) character to the surfactant molecule.

The primary route for converting 1-eicosene into a detergent intermediate involves the alkylation of an aromatic compound, typically benzene, to produce linear alkylbenzene (LAB). This process, known as Friedel-Crafts alkylation, is catalyzed by a strong acid. The resulting eicosylbenzene can then be sulfonated to produce linear alkylbenzene sulfonate (LAS), a major anionic surfactant used in laundry detergents and cleaning products. The long, straight chain of the eicosyl group ensures good biodegradability of the final surfactant. While specific industrial process data for 1-eicosene is proprietary, the general properties of such detergent intermediates are well-established.

Lubricant Synthesis

1-Eicosene is a significant monomer in the production of high-performance synthetic lubricants, specifically polyalphaolefins (PAOs). google.comgoogle.com PAOs are prized for their superior properties compared to conventional mineral oil-based lubricants, including a high viscosity index (VI), excellent thermal and oxidative stability, and low pour points. researchgate.net These characteristics make them ideal for use in demanding applications such as automotive engines, industrial gearboxes, and hydraulic systems.

The synthesis of PAOs from 1-eicosene involves a two-step process: oligomerization followed by hydrogenation. ppor.azcpchem.com

Oligomerization: In this step, 1-eicosene monomers are polymerized to form a mixture of oligomers, which are molecules consisting of a small number of repeating monomer units (dimers, trimers, tetramers, etc.). google.com This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride (BF₃), often in the presence of a co-catalyst like an alcohol. ppor.az More advanced processes may utilize single-site catalysts, like metallocenes, to achieve a more controlled polymerization and produce PAOs with specific, tailored properties. google.comgoogle.com

Hydrogenation: The resulting oligomer mixture contains residual double bonds from the unreacted terminal carbons of the 1-eicosene monomers. These unsaturated sites are susceptible to oxidation, which can degrade the lubricant's performance over time. Therefore, the oligomer mixture is subjected to a hydrogenation step, where it is treated with hydrogen gas in the presence of a catalyst (e.g., nickel) to saturate the double bonds. This process yields a stable, fully saturated isoparaffinic hydrocarbon structure, which is the final PAO base oil. ppor.az

The viscosity of the final PAO lubricant is determined by the distribution of different oligomers in the mixture. google.com By controlling the reaction conditions and the type of catalyst, manufacturers can produce a range of PAO base oils with varying viscosities to meet the requirements of different applications. For instance, a higher proportion of heavier oligomers will result in a higher viscosity oil.

Table 1: Illustrative Oligomer Distribution in Alpha-Olefin Polymerization

OligomerPercentage in Product (from 1-Decene)
Dimer~71%
Trimer~19%
Tetramer~6%
Pentamer~2%
Higher Oligomers~2%

Note: This data is for the oligomerization of 1-decene (B1663960) and serves as an example of typical oligomer distribution in PAO synthesis. google.com The distribution for 1-eicosene would result in higher molecular weight oligomers.

Coatings and Film Formers

1-Eicosene is also utilized in the formulation of various coatings, primarily through its incorporation into copolymers. A notable example is the VP/Eicosene Copolymer, which is synthesized from vinylpyrrolidone (VP) and 1-eicosene. incibeauty.com This copolymer functions as a film-forming agent and a viscosity controller in a wide range of products, particularly in the cosmetics and personal care industry. incibeauty.com

When applied to a surface, such as skin or hair, the VP/Eicosene Copolymer forms a thin, continuous, and flexible film. This film provides several benefits depending on the specific application:

Water Resistance: In sunscreens and other protective skincare products, the hydrophobic nature of the eicosene component helps to create a water-resistant barrier on the skin.

Adhesion and Cohesion: As a binding agent, it helps the various ingredients in a formulation to cohere and adhere to the substrate. incibeauty.com

Viscosity Control: It can increase or decrease the thickness of a product, contributing to its desired texture and application properties. incibeauty.com

The use of 1-eicosene-based copolymers is prevalent in products like mascaras, sunscreens, and lip glosses, where film formation and durability are important characteristics. incibeauty.comrefybeauty.comtirabeauty.com In industrial applications, polyolefins derived from alpha-olefins, including the C20 range, can be used to create protective and decorative coatings for various substrates. nih.govgoogle.com Ethylene and α-olefin (including C4 to C20) copolymers are also used in diverse molding applications. google.com

Table 2: Functional Roles of VP/Eicosene Copolymer in Formulations

FunctionDescription
Film Forming Produces a continuous film on skin, hair, or nails. incibeauty.com
Binding Agent Allows the cohesion of different cosmetic ingredients. incibeauty.com
Viscosity Control Increases or decreases the viscosity of the product. incibeauty.com

Conclusion

Oligomerization and Polymerization-Based Synthesis Approaches

The synthesis of 1-eicosene is predominantly achieved through the oligomerization of ethylene (B1197577), a process where ethylene monomers are catalytically combined to form linear chains of a specific length. While these processes often produce a distribution of alpha-olefins of varying lengths, conditions can be optimized to favor the formation of heavier olefins, including the C20 fraction containing 1-eicosene.

Ethylene Oligomerization to 1-Eicosene

Ethylene oligomerization is the cornerstone for the commercial production of linear alpha-olefins (LAOs). While many industrial processes are tailored to maximize the yield of short-chain LAOs such as 1-hexene (B165129) and 1-octene (B94956) caltech.edukfupm.edu.sagoogle.com, the synthesis of 1-eicosene is accomplished through the same fundamental technology. These processes typically generate a range of alpha-olefins, and the fraction containing 1-eicosene can be separated through distillation. The distribution of the resulting olefin chain lengths is highly dependent on the catalyst system and reaction parameters employed. Some catalytic systems, particularly those based on chromium, can be tuned to selectively produce specific oligomers like 1-hexene and 1-octene, but they can also generate heavier olefins as byproducts. caltech.eduresearchgate.net

Role of Ziegler-Natta Catalysts in 1-Eicosene Production

Ziegler-Natta catalysts, which were awarded the Nobel Prize in Chemistry in 1963, are pivotal in the field of olefin polymerization. wikipedia.org These catalyst systems typically comprise two main components: a transition metal compound from Group IV, such as titanium tetrachloride (TiCl₄) or titanium trichloride (B1173362) (TiCl₃), and an organoaluminum co-catalyst, like triethylaluminum (B1256330) (Al(C₂H₅)₃). wikipedia.orglibretexts.orglibretexts.org While famously used for producing high-density polyethylene (B3416737) and isotactic polypropylene (B1209903), Ziegler-Natta catalysts are also employed for the oligomerization of ethylene to produce linear alpha-olefins. wikipedia.org

The mechanism, often described by the Cossee-Arlman model, involves the repeated insertion of ethylene monomers into the titanium-carbon bond of the growing alkyl chain. osti.gov Chain growth is terminated by a chain transfer reaction, typically involving β-hydride elimination, which releases the alpha-olefin and regenerates the catalyst for a new cycle. The interplay between the rates of propagation and chain transfer determines the molecular weight distribution of the resulting olefins. By controlling reaction conditions such as temperature, pressure, and the ratio of catalyst components, the process can be guided to produce a distribution of alpha-olefins that includes the C20 fraction.

Table 1: Representative Product Distribution in Ethylene Oligomerization with a Ziegler-Natta Catalyst This table illustrates a typical Schultz-Flory distribution for alpha-olefins produced via ethylene oligomerization. The exact weight percentages can vary significantly based on catalyst and process conditions.

Carbon NumberAlpha-OlefinWeight Percent (wt%)
C41-Butene25%
C61-Hexene18%
C81-Octene14%
C101-Decene (B1663960)11%
C121-Dodecene8%
C141-Tetradecene6%
C161-Hexadecene4%
C181-Octadecene (B91540)3%
C20+1-Eicosene and higher11%

Metallocene-Catalyzed Pathways for 1-Eicosene Synthesis

Metallocenes represent a more modern class of single-site homogeneous Ziegler-Natta catalysts. libretexts.org Their key advantage lies in the well-defined nature of the active site, which consists of a Group IV metal (commonly titanium, zirconium, or hafnium) coordinated to cyclopentadienyl-type ligands. wikipedia.orggoogle.com This structural precision allows for exceptional control over the synthesis, leading to polymers and oligomers with narrow molecular weight distributions and specific stereochemistry. libretexts.org By systematically modifying the ligand structure, the electronic and steric environment of the metal center can be fine-tuned to control catalytic activity and selectivity for specific alpha-olefins. researchgate.net

Zirconocene-based catalysts are highly versatile and have been extensively researched for olefin oligomerization and polymerization. mdpi.comresearchgate.netpreprints.org A typical system involves a zirconocene (B1252598) precursor, such as a zirconocene dichloride, which is activated by a co-catalyst like methylaluminoxane (B55162) (MAO) or a non-coordinating borate (B1201080) anion. mdpi.comtripod.com The resulting cationic zirconium species is the active catalyst for ethylene insertion. The structure of the zirconocene complex, including the substituents on the cyclopentadienyl (B1206354) rings and the nature of any bridge connecting them (in ansa-metallocenes), has a profound impact on catalyst performance. mdpi.commdpi.com This control over the catalyst's architecture allows for the modulation of chain propagation versus chain termination rates, thereby influencing the chain length of the alpha-olefins produced. mdpi.com While many studies focus on optimizing the production of shorter-chain olefins like 1-hexene mdpi.commdpi.com, the underlying principles of catalyst design and reaction engineering are directly applicable to shifting the product distribution towards longer chains, including 1-eicosene.

Table 2: Influence of Zirconocene Ligand Structure on 1-Hexene Oligomerization This table, based on data from studies of 1-hexene oligomerization, illustrates how modifying the ligand on a zirconocene catalyst can alter the distribution of products (dimers, trimers, tetramers). A similar strategic approach is used to control the chain length in ethylene oligomerization to produce compounds like 1-eicosene.

Zirconocene Precursor (L₂ZrCl₂)Co-catalystAlkene Conversion (%)Product Distribution (Dimers/Trimers/Oligomers)Reference
Cp₂ZrCl₂MMAO-12>9998 / 1 / 1 mdpi.com
rac-Me₂C(Ind)₂ZrCl₂[Ph₃C][B(C₆F₅)₄]>9990 / 8 / 2 mdpi.com
rac-H₄C₂(Ind)₂ZrCl₂[Ph₃C][B(C₆F₅)₄]>9910 / 20 / 70 mdpi.com

Cp = Cyclopentadienyl; Ind = Indenyl; MMAO-12 = Modified Methylaluminoxane.

Hafnocene catalysts are the hafnium analogues of zirconocenes and operate via similar mechanisms for olefin polymerization. researchgate.net Activated with co-catalysts, hafnocenes form active cationic centers that catalyze ethylene chain growth. Research has demonstrated their effectiveness in the oligomerization of propylene (B89431), where specific hafnocene complexes show high selectivity for products like 4-methyl-1-pentene. researchgate.net In the context of ethylene oligomerization, the choice of hafnium over zirconium as the metal center can significantly alter catalyst behavior. Differences in ionic radius, electrophilicity, and bond strengths between hafnium and zirconium lead to variations in catalyst activity, stability, and the molecular weight of the alpha-olefins produced. These differences provide another tool for chemists to control the product distribution and potentially enhance the yield of long-chain olefins such as 1-eicosene.

Constrained Geometry Catalysts (CGCs) are a distinct and highly effective subclass of metallocene catalysts. They are characterized by a unique ligand framework, often a monocyclopentadienyl ring linked to a heteroatom donor (like an amido group), which creates a more open and accessible metal center compared to traditional sandwich metallocenes. acs.orgacs.org This "constrained geometry" results in exceptionally high catalytic activity for ethylene polymerization and the copolymerization of ethylene with alpha-olefins. nih.govwikipedia.org CGCs based on titanium, zirconium, and hafnium have been successfully developed. acs.org The open nature of their active sites makes them particularly adept at incorporating bulky comonomers and enables the production of novel polymers, including long-chain branched polyethylene. researchgate.netwikipedia.org This same structural feature makes them highly suitable for ethylene oligomerization, where the catalyst's design and the specific reaction conditions can be manipulated to control the distribution of alpha-olefin products.

Non-Metallocene and Single-Site Catalysts for Higher Alpha-Olefins

The synthesis of higher alpha-olefins (HAOs), including 1-eicosene, is dominated by the oligomerization of ethylene. Modern catalysis has seen a shift towards sophisticated single-site catalysts, which include non-metallocene systems. These catalysts are defined by having active catalytic sites that are nearly identical, a contrast to traditional multi-site Ziegler-Natta catalysts. hhu.de This uniformity allows for precise control over the polymerization process, yielding products with narrow molecular weight distributions and high selectivity.

Non-metallocene catalysts, which lack the cyclopentadienyl (Cp) ligands of their metallocene counterparts, often feature heteroatom-containing ligands (e.g., N, O, S, P) coordinated to a transition metal center, typically from Group 4 (Ti, Zr, Hf). mdpi.commdpi.com These catalysts have gained significant attention due to their high thermal stability, which is advantageous for industrial processes run at elevated temperatures, and often simpler ligand synthesis protocols compared to metallocenes. mdpi.com

Research into non-metallocene systems has yielded catalysts with high performance for ethylene polymerization and copolymerization with other olefins. For instance, certain zirconium complexes with N,N'-bidentate ligands have shown exceptional activity in ethylene/1-octene copolymerization at temperatures as high as 130°C. mdpi.com The development of single-site heterogeneous catalysts, where the active molecular species is anchored to a solid support, combines the precision of homogeneous catalysis with the practical advantages of a solid catalyst, such as ease of separation from the product stream. uh.eduacs.orgpnas.org Metal-organic frameworks (MOFs) have emerged as a promising platform for creating such single-site heterogeneous catalysts, offering a high surface area and tunable molecular-level design. uh.eduacs.org

The table below summarizes representative types of non-metallocene catalysts and their characteristics relevant to the production of polyolefins and higher alpha-olefins.

Catalyst TypeCentral Metal(s)Ligand TypeKey Characteristics
Phenoxy-imine (FI)Ti, Zr, Hf[N,O]-bidentateHigh activity, good thermal stability, versatile for copolymerization.
Pyridine-imineTi, Zr, V[N,N]-bidentateThermally robust, capable of producing high molecular weight polymers.
Imine-enamineZr[N,N]-bidentateExceptional performance at high temperatures (e.g., 130°C). mdpi.com
Supported Non-MetalloceneTi on Silica[N,O] or [N,N] on supportCombines single-site precision with heterogeneous process advantages, though supporting can sometimes reduce activity. patsnap.com

By controlling reaction conditions such as temperature, pressure, and monomer concentration, these catalyst systems can be tailored to produce specific chain lengths, making them a viable route for the targeted synthesis of the C20 fraction containing 1-eicosene.

Partial Hydrogenation Strategies

Partial hydrogenation provides an alternative pathway to specific eicosene isomers by reducing a more unsaturated C20 precursor, such as a polyunsaturated hydrocarbon or an alkyne. The key to these strategies is the use of specialized catalytic systems to control the extent and stereochemistry of the hydrogenation.

The selective hydrogenation of polyunsaturated fatty acids (PUFAs) and their derivatives to their monounsaturated counterparts is a crucial industrial process, particularly in the food and biofuel sectors. rsc.org This principle can be applied to the synthesis of specific monoolefins like 1-eicosene from polyunsaturated C20 feedstocks. The primary challenge is to reduce internal double or triple bonds while leaving a single desired double bond intact, and preventing over-reduction to the corresponding alkane (eicosane). rsc.org

Achieving the selective conversion of a polyunsaturated C20 precursor specifically to 1-eicosene requires a catalyst with high chemoselectivity, capable of hydrogenating internal sites of unsaturation in preference to a terminal one, or selectively reducing a precursor like eicosatetraenoic acid to 1-eicosene. This level of control is demanding and depends heavily on the catalyst design, support material, and reaction conditions. The goal is to standardize feedstocks of varying saturation levels into a consistent monounsaturated product for further chemical processes. rsc.org

The partial hydrogenation of alkynes is a powerful method for generating stereochemically defined alkenes. The choice of catalyst and reaction conditions dictates whether a cis (Z) or trans (E) alkene is formed. The conversion of an internal alkyne, such as 5-eicosyne (B15348004), to the trans alkene, (E)-icos-5-ene, serves as a clear example of a stereoselective transformation.

Heterogeneous catalysts are widely used for alkyne hydrogenation. The stereochemical outcome is a direct consequence of the catalyst's mechanism.

Syn-Addition for Z-Alkenes: The most common heterogeneous systems for partial hydrogenation lead to cis (Z) alkenes. Lindlar's catalyst, which consists of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, is a classic example. wisc.edulibretexts.org The poisoning agents deactivate the most active catalyst sites to prevent over-reduction to the alkane. stackexchange.com Hydrogen is delivered to the same face of the alkyne as it is adsorbed on the catalyst surface, a process known as syn-addition, resulting in the Z-isomer. wisc.edu

Anti-Addition for E-Alkenes: Achieving a trans (E) alkene via heterogeneous hydrogenation is more challenging but possible. While most standard catalysts favor syn-addition, specialized systems have been developed. For instance, certain ruthenium-based catalysts have been shown to facilitate the trans-selective hydrogenation of alkynes under low hydrogen pressure. wisc.eduacs.org

The reduction of an internal alkyne to a trans-alkene is classically achieved using a dissolving metal reduction. stackexchange.com This method involves treating the alkyne with an alkali metal, typically sodium, in liquid ammonia (B1221849) at low temperatures (ca. -33 °C or lower). masterorganicchemistry.comkhanacademy.orgjove.com

The mechanism proceeds via an anti-addition of hydrogen. A solvated electron, donated from the sodium metal, adds to the alkyne to form a radical anion. jove.comucalgary.ca This intermediate is protonated by the ammonia solvent. A second electron transfer creates a vinylic anion, which adopts the more stable trans configuration to minimize steric repulsion between the alkyl groups. A final protonation yields the E-alkene. ucalgary.ca This reaction is highly stereospecific for producing trans-alkenes and will not reduce the resulting alkene further. ucalgary.ca For the example of 5-eicosyne, this method would selectively produce (E)-icos-5-ene.

Nickel boride, often referred to as P-2 catalyst, is another heterogeneous catalyst used for the semi-hydrogenation of alkynes. wikipedia.org It is typically prepared in situ by reacting a nickel salt with sodium borohydride. wikipedia.org Like Lindlar's catalyst, Ni₂B facilitates the syn-addition of hydrogen to the alkyne. stackexchange.com The hydrogen and the alkyne are adsorbed onto the catalyst surface, leading to the formation of a cis (Z) alkene. stackexchange.comyoutube.com Therefore, Ni₂B provides a complementary method to the sodium/ammonia system, offering a pathway to Z-alkenes rather than E-alkenes. youtube.comyoutube.com

The table below compares the stereochemical outcomes for the partial reduction of an internal alkyne like 5-eicosyne using different catalytic systems.

Catalytic SystemReagentsType of AdditionStereochemical Product
Lindlar HydrogenationH₂, Pd/CaCO₃, Pb(OAc)₂, QuinolineSyn(Z)-icos-5-ene wisc.edulibretexts.org
Nickel Boride (P-2) H₂, Ni(OAc)₂, NaBH₄Syn(Z)-icos-5-ene stackexchange.comyoutube.com
Dissolving Metal Reduction Na, NH₃ (l)Anti(E)-icos-5-ene jove.comucalgary.ca
Ruthenium-Catalyzed Hydrogenation H₂, [Cp*RuCl(cod)] / AgOTfAnti(E)-icos-5-ene wisc.edu

Catalytic Systems for Stereoselective Partial Hydrogenation (e.g., 5-eicosyne to (E)-icos-5-ene)

Limitations of Lindlar Catalyst in Eicosene Synthesis

The Lindlar catalyst, a palladium catalyst poisoned with lead acetate and quinoline, is a cornerstone in organic synthesis for the partial hydrogenation of alkynes to cis-alkenes. samaterials.commasterorganicchemistry.com Despite its utility, its application in the synthesis of 1-eicosene from the corresponding alkyne is hampered by several limitations.

A primary challenge is preventing over-reduction. researchgate.net Standard palladium catalysts are highly effective at hydrogenating both alkynes and alkenes, which can lead to the formation of the fully saturated alkane, eicosane (B133393), as an undesired byproduct. libretexts.org While the "poisoning" of the Lindlar catalyst is designed to deactivate it enough to stop the reaction at the alkene stage, this is a delicate balance. masterorganicchemistry.comlibretexts.org Strict control over reaction conditions, such as hydrogen pressure and reaction time, is necessary to prevent complete hydrogenation. samaterials.com

Furthermore, the selectivity for terminal alkynes can be low, and isomerization of the resulting alkene can occur. nih.govthieme-connect.de This can lead to a mixture of eicosene isomers rather than the desired 1-eicosene. The catalyst is also sensitive to impurities in the reaction mixture, which can lead to deactivation. iitk.ac.in The use of toxic lead salts in the catalyst's preparation also presents significant environmental and health concerns, necessitating careful handling and waste management. samaterials.comresearchgate.net

Electrochemical and Radical-Mediated Synthetic Routes

Kolbe Electrolysis and Cross-Coupling Reactions for Long-Chain Alkenes

The Kolbe electrolysis is an electrochemical method that offers a pathway to long-chain hydrocarbons through the decarboxylative dimerization of carboxylate ions. wikipedia.org The reaction proceeds via a two-stage radical mechanism. wikipedia.orgvedantu.com At the anode, a carboxylate ion is oxidized, leading to decarboxylation and the formation of a radical intermediate. youtube.com This radical can then dimerize with another radical to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org

For synthesizing long-chain alkenes like 1-eicosene, a cross-coupling approach is used, involving the electrolysis of a mixture of two different carboxylic acids. wikipedia.orgorganic-chemistry.org One of the acids must be unsaturated to introduce the double bond into the final product. doubtnut.com However, this "mixed" Kolbe electrolysis typically results in a mixture of products. wikipedia.orgvedantu.com Alongside the desired asymmetric product (R1-R2), two symmetric dimers (R1-R1 and R2-R2) are also formed, which complicates the purification process and can lower the yield of the target molecule. wikipedia.orgunacademy.com Recent advancements have shown that using rapid alternating polarity instead of direct current can improve chemoselectivity and allow the reaction to proceed on more sustainable carbon-based electrodes. researchgate.net

Synthesis from Carboxylic Acid Combinations via Electrolysis

A practical application of the Kolbe electrolysis for synthesizing 1-eicosene involves the co-electrolysis of a specific combination of carboxylic acids. The electrolysis of a mixture of an unsaturated carboxylic acid and a saturated carboxylic acid can generate the desired long-chain alkene. doubtnut.com

Other Emerging Synthetic Pathways for 1-Eicosene Derivatives

Beyond classical methods, several innovative strategies for the synthesis of 1-eicosene and its derivatives are gaining traction.

Olefin Metathesis: This powerful reaction involves the redistribution of alkene fragments catalyzed by metal complexes, typically based on ruthenium or molybdenum. wikipedia.org Cross-metathesis, an intermolecular variation, can construct long-chain, complex alkenes by reacting two different olefin partners. sigmaaldrich.com This method is highly valued for its efficiency and ability to form carbon-carbon double bonds with high functional group tolerance, although it can produce ethene as a gaseous byproduct that may need to be removed to drive the reaction to completion. wikipedia.orgsigmaaldrich.com

Biocatalysis: The use of enzymes offers a green and highly selective alternative for producing alkenes. rsc.org Enzymes such as 'ene'-reductases can catalyze the hydrogenation of activated alkenes, and their promiscuity allows for various other transformations. acs.org It is possible to convert renewable resources like plant oils and their constituent fatty acids directly into long-chain terminal alkenes through cooperative chemoenzymatic processes. nih.gov This approach leverages the high selectivity of enzymes to produce valuable chemicals from sustainable feedstocks. nih.govnih.gov

Selective Ethylene Oligomerization: Another significant industrial route involves the selective oligomerization of ethylene. mdpi.com Catalytic systems, often based on chromium with specialized ligands like PNP (phosphine-amine), can guide the reaction to produce specific linear alpha-olefins. nih.govkfupm.edu.sa By controlling the reaction conditions and catalyst structure, it is possible to favor the formation of desired chain lengths, including C20 olefins like 1-eicosene, although this often produces a distribution of different chain lengths. caltech.eduresearchgate.net

Future Directions in 1 Eicosene Research

Development of Novel Catalytic Systems for Selective Transformations

Research into catalytic transformations of 1-eicosene (B165122) is a key area for future development. The focus is on achieving high selectivity in various reactions, including polymerization, oligomerization, functionalization, and isomerization. The long hydrocarbon chain of 1-eicosene can influence catalyst performance and selectivity due to steric hindrance and potential interactions with the catalyst or reaction medium.

Recent studies highlight the ongoing efforts in developing catalysts for the polymerization and copolymerization of higher alpha-olefins, including 1-eicosene. Metallocene and non-metallocene catalysts, such as pyridylamidohafnium catalysts, have shown promise in the copolymerization of propylene (B89431) with higher alpha-olefins like 1-eicosene, yielding copolymers with controlled molecular weights and narrow molecular weight distributions mdpi.comnih.govresearchgate.netresearchgate.net. The catalytic activity and the resulting polymer properties are influenced by the catalyst structure and reaction conditions. For instance, a dimethyl pyridylamidohafnium catalyst demonstrated high catalytic activity in the copolymerization of propylene with 1-eicosene, even at relatively high comonomer concentrations mdpi.comnih.govresearchgate.net.

Beyond polymerization, research is exploring selective functionalization. For example, palladium-catalyzed oxidations of alkenes, including 1-eicosene, have been investigated, yielding mixtures of saturated and unsaturated ketones. mdpi.com Competing reactions like double bond migration can occur, highlighting the need for catalysts with improved chemo- and regioselectivity for long-chain olefins. mdpi.com Hydrosilylation of terminal aliphatic olefins, including 1-eicosene, using supported platinum catalysts has also been reported, demonstrating high regioselectivity for the β-adduct, although yields can slightly decrease with increasing alkyl chain length. sci-hub.se

Future research will likely focus on designing catalysts that can overcome the challenges posed by the long alkyl chain of 1-eicosene. This includes developing catalysts that exhibit:

Improved activity and stability in the presence of long hydrocarbon chains.

Enhanced selectivity for specific reaction pathways (e.g., controlling the position of functionalization or preventing isomerization).

The ability to operate under milder reaction conditions, reducing energy consumption and minimizing side reactions.

Heterogeneous catalysts that are easily separable and recyclable, aligning with sustainable chemistry principles. rsc.org

Table 1 summarizes some reported catalytic transformations involving 1-eicosene or similar long-chain alpha-olefins, indicating potential areas for future catalyst development.

Reaction TypeCatalyst ClassObserved Outcome(s)Future Research Focus
PolymerizationMetallocenes, Hafnocenes, PyridylamidohafniumPoly-1-eicosene, Propylene-co-1-eicosene copolymersImproved activity, controlled molecular weight/distribution, specific microstructures
OxidationPalladium catalystsSaturated and unsaturated ketones, isomerizationEnhanced chemo- and regioselectivity, reduced isomerization
HydrosilylationSupported Platinum catalystsβ-adducts (major), decreased yield with chain lengthHigher yields for longer chains, catalyst recyclability
Olefin MetathesisMolybdenum catalystsProduct formation (rate decreases with chain length)Improved activity for long-chain olefins, catalyst stability
CarboxylationSulfuric acid (under CO pressure)C₂₁ carboxylic acidsMilder conditions, improved yields, catalyst development

Advanced Materials Design Utilizing Poly-1-eicosene and its Copolymers

The polymerization of 1-eicosene yields poly-1-eicosene, and its copolymerization with other monomers, such as propylene or ethylene (B1197577), offers routes to novel polymeric materials with potentially tailored properties. mdpi.comnih.govresearchgate.netresearchgate.nettandfonline.comsigmaaldrich.comacs.org Research in this area aims to understand and control the structure-property relationships of these polymers for advanced applications.

Studies on poly-alpha-olefins, including poly-1-eicosene, synthesized with metallocene catalysts have shown that side chain crystallization can occur for polymers with sufficiently long alkyl side chains (typically from poly-1-decene upwards). researchgate.nettandfonline.comresearchgate.net This side chain crystallization significantly influences the thermal and mechanical properties of the resulting polymers. For poly-1-eicosene, the crystal structure and scattering peaks have been investigated using techniques like wide and small angle X-ray scattering (WAXS and SAXS). researchgate.net

Copolymers of 1-eicosene, such as those with propylene, are being explored for applications like polypropylene-based elastomers. mdpi.comnih.govresearchgate.net The incorporation of 1-eicosene into the polypropylene (B1209903) backbone affects the microstructure, thermal behavior, and mechanical properties of the copolymer. mdpi.comnih.gov For example, increasing the 1-eicosene content can influence the tensile strength and Young's modulus of the resulting material. mdpi.com

Future research directions in advanced materials design include:

Synthesizing poly-1-eicosene and its copolymers with controlled molecular weights, dispersities, and architectures (e.g., block copolymers, branched structures) using advanced polymerization techniques. numberanalytics.com

Investigating the influence of 1-eicosene incorporation on the thermal transitions (melting point, glass transition temperature), crystallinity, mechanical strength, and rheological behavior of copolymers.

Exploring the potential of these materials in various applications, such as lubricants, waxes, coatings, and components in personal care products, leveraging the unique properties imparted by the long alkyl chains. imcd.beontosight.ai

Designing functionalized poly-1-eicosene or its copolymers by incorporating polar monomers or post-polymerization modifications to introduce specific properties like adhesion, compatibility with other materials, or reactivity.

Table 2 presents illustrative data on the thermal properties of poly-alpha-olefins, highlighting the phenomenon of side chain crystallization relevant to poly-1-eicosene.

PolymerCatalystMolecular Weight (Mw)Side Chain CrystallizationMelting Point (°C)
Poly-1-deceneMetalloceneHighYes~15-30
Poly-1-dodeceneMetalloceneHighYes~30-45
Poly-1-hexadeceneMetalloceneHighYes~45-60
Poly-1-eicoseneMetalloceneHighYes~55-70

Note: Values are illustrative and can vary depending on catalyst, polymerization conditions, and molecular characteristics.

Computational Design of Eicosene-Based Chemical Processes

Computational chemistry and process simulation are becoming increasingly valuable tools in the design and optimization of chemical processes involving hydrocarbons, including alpha-olefins like 1-eicosene. rsc.orgnumberanalytics.combyu.edu Computational methods can provide insights into reaction mechanisms, catalyst behavior, and process parameters that are difficult to obtain experimentally.

Density Functional Theory (DFT) calculations, for instance, can be used to study catalyst activity and selectivity, investigate reaction pathways, and predict the properties of intermediates and transition states in reactions involving 1-eicosene. rsc.orgnumberanalytics.combyu.edu This can aid in the rational design of novel catalysts with desired characteristics for selective transformations of 1-eicosene. rsc.orgbyu.edu

Computational approaches can also be applied to:

Model the thermodynamics and kinetics of reactions involving 1-eicosene to identify optimal reaction conditions. benchchem.com

Simulate polymerization processes to predict molecular weight distribution, copolymer composition, and polymer microstructure based on catalyst properties and reaction parameters. numberanalytics.com

Design and optimize reactor configurations and separation processes for eicosene production and its downstream applications. core.ac.uk

Utilize machine learning and data science techniques in conjunction with quantum mechanical calculations to identify key molecular features that influence catalyst performance and selectivity for 1-eicosene reactions. rsc.org

Future research will leverage advanced computational techniques to accelerate the discovery and development of efficient and selective processes for 1-eicosene transformations. This includes developing more accurate computational models for complex catalytic systems and integrating computational results with experimental data for predictive modeling and process optimization.

Elucidation of Complex Reaction Networks Involving 1-Eicosene

Understanding the intricate network of reactions that 1-eicosene participates in is crucial for controlling product selectivity and optimizing reaction conditions, particularly in complex systems like catalytic processes or potentially in natural occurrences. rsc.orgrsc.orgjst.go.jpresearchgate.net

In catalytic transformations, 1-eicosene can undergo various reactions simultaneously, including desired transformations (e.g., polymerization, functionalization) and undesired side reactions (e.g., isomerization, cracking, formation of byproducts). mdpi.com Elucidating these complex reaction networks involves identifying all the participating species, the elementary reaction steps, and their kinetic parameters.

Techniques for studying reaction networks include:

Detailed analytical methods (e.g., GC, GC-MS, NMR) to identify and quantify reactants, intermediates, and products. jst.go.jp

Kinetic studies to determine reaction rates and activation energies.

Isotopic labeling experiments to trace reaction pathways.

Computational modeling, such as reaction pathway analysis and network analysis using graph theory, to map out the possible reaction routes and identify key intermediates or control points. rsc.orgrsc.orgresearchgate.net

Future research in this area will focus on applying advanced analytical techniques and computational methods to gain a comprehensive understanding of the reaction networks involving 1-eicosene. This is particularly important in the context of developing highly selective catalysts and optimizing complex industrial processes. Understanding these networks can lead to the identification of critical reaction steps, the design of catalysts that favor desired pathways, and the development of strategies to suppress byproduct formation. rsc.orgrsc.orgresearchgate.net

Table 3 illustrates the complexity of reaction networks by showing examples of potential reactions 1-eicosene can undergo in a catalytic system.

Reactant(s)Potential Reaction TypePossible Product(s)
1-EicosenePolymerizationPoly-1-eicosene
1-EicoseneIsomerizationInternal eicosene isomers (e.g., 2-eicosene, 3-eicosene)
1-EicoseneFunctionalizationAlcohols, ketones, carboxylic acids, epoxides, diols
1-EicoseneCrackingShorter chain hydrocarbons
1-Eicosene + Co-monomerCopolymerizationCopolymers (e.g., Propylene-co-1-eicosene)
1-Eicosene + H₂HydrogenationEicosane (B133393)

Q & A

Basic: What are the recommended storage conditions for 1-Eicosene to ensure stability in laboratory settings?

Answer:
1-Eicosene should be stored in a sealed container under inert gas (e.g., nitrogen) at 2–8°C in a dark, dry environment to minimize oxidation and thermal degradation . Key considerations include:

  • Container type : Use amber glass or chemically resistant polymers.
  • Hazard mitigation : Avoid proximity to oxidizers or ignition sources.
  • Stability monitoring : Periodically analyze purity via GC-MS (e.g., using conditions from NIST RT 15.261, column phase DB-5MS) to detect degradation products like aldehydes or ketones .

Advanced: How can researchers resolve discrepancies in reported physicochemical properties of 1-Eicosene (e.g., melting point variations)?

Answer:
Discrepancies in properties such as melting point (reported as 25–30°C in some studies vs. 28.5°C in others ) may arise from impurities, isomer composition, or measurement protocols. To address this:

  • Standardize protocols : Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) and high-purity reference standards.
  • Characterize isomer ratios : Employ 13C^{13}\text{C} NMR to quantify isomers (e.g., 1-Eicosene vs. 1-Octadecene) .
  • Report metadata : Include details on instrumentation calibration, sample preparation, and purity validation (≥90% by GC-FID) .

Basic: What analytical techniques are suitable for identifying 1-Eicosene in plant extracts?

Answer:
1-Eicosene can be isolated and identified using:

  • Chromatography : GC-MS with a non-polar column (e.g., DB-5MS) and electron ionization (EI) at 70 eV, comparing retention indices and mass spectra to NIST library data .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 5.3–5.4 ppm for terminal vinyl protons) with HMBC/HSQC to confirm structure .
  • Supporting data : Include Kovats indices and spectral matches in supplementary materials, adhering to journal guidelines for reproducibility .

Advanced: How should researchers design experiments to evaluate the antimicrobial activity of 1-Eicosene given conflicting literature reports?

Answer:
To reconcile conflicting bioactivity results (e.g., antimicrobial effects reported in some studies but not others):

Define test parameters :

  • Microbial strains : Use standardized strains (e.g., ATCC) and include Gram-positive/negative bacteria.
  • Concentration range : Test 0.1–100 µg/mL in triplicate, with solvent controls (e.g., DMSO ≤1% v/v).

Assay selection :

  • Broth microdilution : Measure minimum inhibitory concentration (MIC) .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours.

Address confounding factors :

  • Purity verification: Confirm ≥95% purity via GC-MS .
  • Synergistic effects: Test combinations with common antibiotics (e.g., ampicillin) .

Basic: What safety protocols are essential when handling 1-Eicosene in synthetic chemistry workflows?

Answer:

  • PPE requirements : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for volatile steps .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Exposure response :
    • Inhalation : Move to fresh air; monitor for respiratory distress.
    • Skin contact : Wash with soap/water for 15 minutes .
  • Waste disposal : Incinerate at EPA-approved facilities with scrubbers for vapor control .

Advanced: How can researchers optimize GC-MS conditions to distinguish 1-Eicosene from co-eluting alkenes?

Answer:
Co-elution issues (e.g., with C18–C22 alkenes) can be mitigated by:

  • Column selection : Use a polar stationary phase (e.g., DB-WAX) to enhance separation of alkenes by carbon number .
  • Temperature programming :
    • Initial: 50°C (hold 2 min)
    • Ramp: 10°C/min to 250°C (hold 5 min) .
  • Detection : Combine MS with flame ionization detection (FID) for quantification.
  • Data analysis : Apply principal component analysis (PCA) to retention times and mass spectra for peak deconvolution .

Basic: What methodologies are recommended for synthesizing high-purity 1-Eicosene?

Answer:

  • Catalytic synthesis : Use Ziegler-Natta catalysts (e.g., TiCl4_4/AlEt3_3) in a Schlenk line under argon to polymerize ethylene, followed by β-hydride elimination to yield α-olefins .
  • Purification : Distill under reduced pressure (0.1 mmHg, 150–160°C) and verify purity via 1H^{1}\text{H} NMR (absence of peaks at δ 1.5–2.1 ppm for internal alkenes) .
  • Documentation : Follow Beilstein Journal guidelines for reporting yields, spectral data, and reproducibility .

Advanced: How can ecological toxicity assessments of 1-Eicosene be conducted despite limited ecotoxicological data?

Answer:
To address data gaps (e.g., no LC50_{50} values for aquatic organisms ):

Predictive modeling : Use EPI Suite™ to estimate log KowK_{ow} (>8) and bioaccumulation potential .

Microcosm studies : Expose Daphnia magna to 1–100 mg/L for 48 hours under OECD 202 guidelines.

Read-across analysis : Compare to structurally similar alkenes (e.g., 1-Octadecene) with known toxicity profiles .

Mitigation strategies : Propose biodegradation studies using Pseudomonas spp. under ISO 9439 conditions .

Basic: How should researchers document the synthesis and characterization of 1-Eicosene for publication?

Answer:

  • Experimental section :
    • Detail catalyst ratios, reaction times, and purification steps .
    • Include NMR shifts (δ in ppm), GC-MS retention times, and melting points.
  • Supporting information :
    • Upload raw spectral data (e.g., .JCAMP-DX files for NMR) .
    • Tabulate purity data (e.g., GC-FID area%) and reproducibility metrics .
  • Ethics compliance : Declare conflicts of interest and cite safety protocols .

Advanced: What strategies can resolve contradictions in reported bioactivity of 1-Eicosene across different plant species?

Answer:
Contradictions (e.g., anti-inflammatory effects in Sphenocentrum jollyanum vs. no activity in Baphia nitida ) may stem from:

  • Matrix effects : Test purified 1-Eicosene vs. crude extracts to isolate compound-specific activity.
  • Dose-response analysis : Use logarithmic concentration ranges to identify threshold effects.
  • Species-specific metabolism : Conduct comparative metabolomics on host plants to identify synergistic/antagonistic compounds .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to validate significance (p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.